molecular formula C14H15N3OS B4920949 N-(5-phenyl-1,3,4-thiadiazol-2-yl)cyclopentanecarboxamide

N-(5-phenyl-1,3,4-thiadiazol-2-yl)cyclopentanecarboxamide

Cat. No.: B4920949
M. Wt: 273.36 g/mol
InChI Key: CMCSNZAFIIKWLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-phenyl-1,3,4-thiadiazol-2-yl)cyclopentanecarboxamide, also known as PTZ-17, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the thiadiazole family of compounds, which are known for their diverse biological activities. In

Scientific Research Applications

N-(5-phenyl-1,3,4-thiadiazol-2-yl)cyclopentanecarboxamide has been extensively studied for its potential applications in scientific research. One of the main areas of research has been its potential as an anticancer agent. Studies have shown that this compound has potent antiproliferative effects against a variety of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to induce apoptosis in cancer cells, which is a key mechanism of action for many anticancer agents.

Mechanism of Action

The mechanism of action of N-(5-phenyl-1,3,4-thiadiazol-2-yl)cyclopentanecarboxamide is not fully understood, but it is believed to involve the inhibition of tubulin polymerization. Tubulin is a protein that is involved in the formation of microtubules, which are important for cell division. By inhibiting tubulin polymerization, this compound may prevent cancer cells from dividing and proliferating.
Biochemical and Physiological Effects:
In addition to its potential as an anticancer agent, this compound has been shown to have a variety of other biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that this compound may have potential as a treatment for neurological disorders such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(5-phenyl-1,3,4-thiadiazol-2-yl)cyclopentanecarboxamide in lab experiments is its potent antiproliferative activity against cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell growth and division. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are many potential future directions for research on N-(5-phenyl-1,3,4-thiadiazol-2-yl)cyclopentanecarboxamide. One area of interest is the development of more effective methods for delivering this compound to cancer cells. This could involve the use of nanoparticles or other drug delivery systems to improve the solubility and bioavailability of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurological disorders.

Synthesis Methods

The synthesis of N-(5-phenyl-1,3,4-thiadiazol-2-yl)cyclopentanecarboxamide involves a multi-step process that begins with the reaction of cyclopentanone with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then treated with phosphorus oxychloride to form the corresponding thiadiazole. The final step involves the reaction of the thiadiazole with phenyl isocyanate to form this compound.

Properties

IUPAC Name

N-(5-phenyl-1,3,4-thiadiazol-2-yl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3OS/c18-12(10-6-4-5-7-10)15-14-17-16-13(19-14)11-8-2-1-3-9-11/h1-3,8-10H,4-7H2,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMCSNZAFIIKWLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=NN=C(S2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.